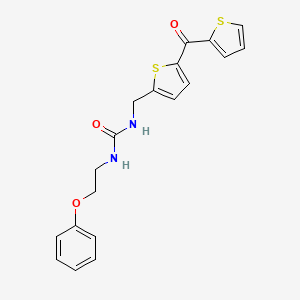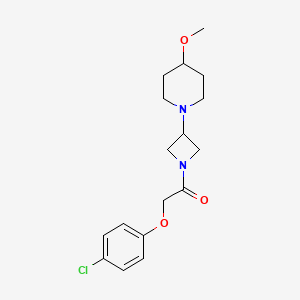
2-Phenylsulfanylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its optical properties .科学的研究の応用
Nitric Oxide Formation in Biological Systems
Phenyl N-tert-butylnitrone (PBN), a spin trap often used in free radical research, decomposes under light to produce nitric oxide in aqueous solutions. This process involves forming nitrosyl complexes with non-heme and heme proteins, detectable via EPR spectroscopy. Additionally, nitrite formation was observed following PBN's light-induced decomposition. This discovery suggests that PBN or its radical adducts could be significant sources of nitric oxide in biological environments, influencing biological functions (Chamulitrat et al., 1993).
Synthesis and Reactivity
2-(N-Methylanilino)-2-phenylsulfanylacetonitrile has been prepared and tested for various reactions. It underwent alkylation with halogenoalkanes, autoxidation in the presence of alkoxide ions, and nucleophilic substitution with Grignard reagent or silyl compounds. This work demonstrates the versatility of 2-phenylsulfanylbutanenitrile derivatives in synthesizing diverse α-amino nitriles (Chen et al., 1994).
Creation of Substituted Furans
Phenylsulfinylacetonitrile, in reaction with ketones or aldehydes, produced 4-hydroxy-2-alkenenitriles. These were then transformed into 2- and/or 3-substituted furans, showcasing another application in synthetic organic chemistry (Nokami et al., 1981).
Decomposition of Sulfanylperoxides
Research on the photolysis of disulfides in oxygenated environments showed the formation and subsequent decomposition of sulfanylperoxide and peroxycyclohexa-dienethione, indicating potential applications in understanding radical reactions and their implications (Mile et al., 1993).
Density Functional Theory (DFT) Calculations
A study on 2-Phenylbutanoic acid (2PBA) and its derivatives using DFT calculations provided insights into their molecular geometry, vibrational frequencies, UV-Vis spectrum, and nonlinear optical properties. This work has implications for drug discovery and material science (Raajaraman et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOUGRNTKHHTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



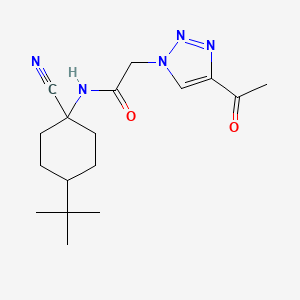
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)
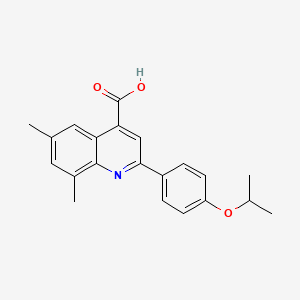


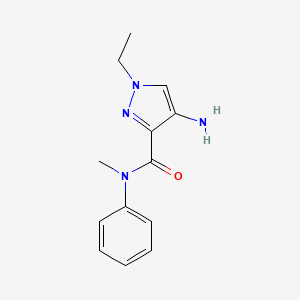
![13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2954961.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)
